N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide
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Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a fluorine atom, and a methyl group, along with a dimethoxyphenyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloronicotinic acid and 4-methyl-2-fluoroaniline.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using suitable reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
N-[(2,4-Dimethoxyphenyl)methyl]-2,5-dimethylaniline: This compound has a similar dimethoxyphenyl group but differs in the substitution pattern on the pyridine ring.
N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide: This compound features an oxamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and dimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10-6-14(18-9-13(10)17)16(20)19-8-11-4-5-12(21-2)7-15(11)22-3/h4-7,9H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNNCLQQJBELPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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